Dammarenediol II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

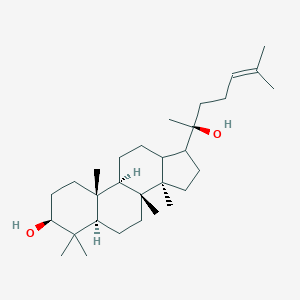

Dammarenediol II is a triterpenoid compound that serves as a precursor to various ginsenosides, which are bioactive components found in Panax ginseng. These ginsenosides exhibit numerous pharmacological properties, making this compound a significant compound in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Dammarenediol II primarily targets the biosynthesis of ginsenosides, a class of tetracyclic triterpene saponins . The compound interacts with the enzyme this compound synthase (DDS), which is responsible for the cyclization of 2,3-oxidosqualene to produce this compound . This interaction is crucial in the production of dammarane-type ginsenosides .

Mode of Action

this compound synthase (DDS) cyclizes 2,3-oxidosqualene to produce this compound . This interaction is the first step in the biosynthesis of ginsenosides . The production of this compound in transgenic tobacco plants allows them to adopt a viral defense system .

Biochemical Pathways

The production of this compound is part of the biosynthetic pathway of ginsenosides . This compound is the direct precursor of protopanaxadiol (PPD), and it has two hydroxyls at C3 and C20 positions . The production of this compound in transgenic tobacco stimulated the expression of tobacco pathogenesis-related genes under both virus-untreated and -treated conditions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound is a precursor in the biosynthesis of ginsenosides, which have various medicinal properties .

Result of Action

The production of this compound results in the biosynthesis of ginsenosides, which are known for their pharmacological activities . In transgenic tobacco plants, the production of this compound confers resistance to Tobacco mosaic virus (TMV) by inhibiting virus replication .

Action Environment

The production of this compound can be influenced by environmental factors. For instance, in a study where this compound was produced in Chlamydomonas reinhardtii, the titer of this compound increased more than 13-fold to approximately 2.6 mg/L following the culture optimization in an opt2 medium supplemented with 1.5 mM methyl jasmonate under a light:dark regimen .

Biochemical Analysis

Biochemical Properties

This process is a key step in the biosynthesis of dammarane-type and OA-type ginsenosides . The DDS enzyme plays a crucial role in the interaction with Dammarenediol II, catalyzing its transformation into bioactive compounds .

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, in transgenic tobacco cells, the production of this compound resulted in reduced phytosterol contents . This indicates that this compound can influence cellular metabolism and potentially alter cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from 2,3-oxidosqualene, catalyzed by the DDS enzyme . This enzyme plays a pivotal role in the biosynthesis of dammarane-type ginsenosides, transforming 2,3-oxidosqualene into this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in engineered Escherichia coli, this compound was detected and its production was noted to be 8.63 mg/L under shake-flask conditions .

Metabolic Pathways

In the metabolic pathways of ginsenosides, this compound is formed by the cyclization of 2,3-oxidosqualene, catalyzed by the DDS enzyme . This is a crucial step in the biosynthesis of dammarane-type and OA-type ginsenosides .

Subcellular Localization

Given its role in the biosynthesis of ginsenosides, it can be inferred that it may be localized in the areas of the cell where these biosynthetic processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dammarenediol II is synthesized from 2,3-oxidosqualene through the action of this compound synthase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form this compound .

Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of microorganisms like Chlamydomonas reinhardtii. By introducing multiple copies of the gene encoding this compound synthase and optimizing culture conditions, the yield of this compound can be significantly increased . For instance, the addition of methyl jasmonate to the culture medium has been shown to enhance production .

Chemical Reactions Analysis

Types of Reactions: Dammarenediol II undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for the biosynthesis of different ginsenosides.

Common Reagents and Conditions:

Glycosylation: Glycosyltransferases catalyze the addition of sugar moieties to this compound, forming various glycosides.

Major Products: The major products formed from these reactions include various ginsenosides such as Rb1, Rg1, and Rd, which have significant pharmacological activities .

Scientific Research Applications

Dammarenediol II has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dammarenediol II is unique among triterpenoids due to its role as a precursor to ginsenosides. Similar compounds include:

β-Amyrin: Another triterpenoid that serves as a precursor to oleanane-type saponins.

Protopanaxadiol: A ginsenoside that is derived from this compound and has similar pharmacological properties.

Protopanaxatriol: Another ginsenoside derived from this compound, known for its neuroprotective effects.

This compound stands out due to its specific role in the biosynthesis of dammarane-type ginsenosides, which have diverse and potent bioactivities .

Properties

CAS No. |

14351-29-2 |

|---|---|

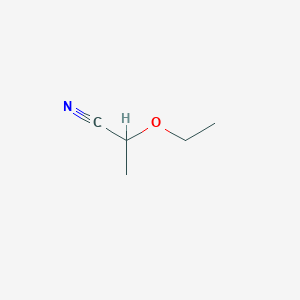

Molecular Formula |

C30H52O2 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1 |

InChI Key |

NLHQJXWYMZLQJY-AXVVUFHWSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Isomeric SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Appearance |

Powder |

Purity |

99.0% |

Synonyms |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)